molecular formula C15H19NO2 B1480939 Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate CAS No. 2098137-34-7

Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate

Cat. No.: B1480939
CAS No.: 2098137-34-7
M. Wt: 245.32 g/mol
InChI Key: RRJBIWLHSMLLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate (CAS No. 2098137-34-7) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉NO₂
  • Molecular Weight : 245.32 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2098137-34-7

The structure features a bicyclic ring system that includes a nitrogen atom, which is characteristic of azabicyclic compounds. This nitrogen atom plays a crucial role in the compound's interaction with biological targets.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • CNS Activity : Due to its structural similarity to known psychoactive compounds, it is hypothesized that this compound may interact with central nervous system (CNS) receptors, possibly influencing neurotransmitter systems.
  • Analgesic Effects : Some studies indicate potential analgesic effects, warranting further investigation into its use for pain management.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Interaction : The bicyclic structure allows for effective binding to various receptors, including those involved in pain and mood regulation.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways relevant to its pharmacological effects.

Table of Key Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialDemonstrated efficacy against specific bacterial strains; potential for antibiotic development.
CNS ActivitySuggested interaction with neurotransmitter systems; possible psychoactive effects noted in preliminary tests.
AnalgesicIndicated pain relief in animal models; requires further clinical evaluation.

Case Study Analysis

  • Antimicrobial Study : A study conducted on the antibacterial properties showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
  • CNS Interaction Study : In a behavioral study using rodents, the compound was administered to evaluate its effects on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting a potential therapeutic role in treating mood disorders.

Properties

IUPAC Name

methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-14(17)15-8-7-13(15)10-16(11-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJBIWLHSMLLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Reactant of Route 5
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.